1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine
Description
Mechanistic Basis of Autotaxin Inhibition
The compound’s piperidine-sulfonamide architecture enables competitive binding to autotaxin’s hydrophobic pocket, disrupting the enzyme’s ability to hydrolyze lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). Molecular modeling studies suggest that the isoxazole-thiophene moiety interacts with residues in the ATX active site, while the sulfonamide linker stabilizes the compound through hydrogen bonding with Thr209 and Asna230. This dual interaction mechanism reduces LPA biosynthesis by approximately 70% in in vitro assays, as demonstrated in A2058 melanoma cell lines.
Key structural determinants for activity include:
- Sulfonamide orientation : The -SO₂- group ensures optimal distance between the piperidine and heteroaromatic components, with inversion or substitution (e.g., carbonyl) reducing potency by 3- to 5-fold.
- Piperidine substitution : N-unsubstituted piperidine enhances ATX affinity compared to N-alkylated analogs, as observed in comparative studies of derivatives like 4-[4-(1H-Benzotriazol-5-ylcarbamoyl)-2-oxo-pyrrolidin-1-yl]-piperidine-1-carboxylic acid esters.
Table 1: Structural Features Influencing ATX Inhibition
Modulation of Downstream LPA Signaling
By suppressing ATX-mediated LPA production, the compound indirectly inhibits LPA receptor (LPAR) activation. In B16 melanoma models, analogs demonstrating ≥80% ATX inhibition reduce metastatic nodule formation by 62–74%, comparable to benchmark inhibitor GWJ-A-23. The specificity profile shows minimal cross-reactivity with ENPP6/7 phosphatases (<15% inhibition at 1 μM) but moderate LPAR1 antagonism (IC₅₀ ~2.3 μM), suggesting dual signaling pathway modulation.
Properties
IUPAC Name |
5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-19(16,14-8-2-1-3-9-14)12-5-4-11(18-12)10-6-7-13-17-10/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJYWSBBQWDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332509 | |
| Record name | 5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551930-57-5 | |
| Record name | 5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition Approach
The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the thiophene-substituted isoxazole:
- Nitrile Oxide Generation : Chlorination of 5-thiophenecarboxaldoxime using N-chlorosuccinimide (NCS) in dichloromethane yields the nitrile oxide intermediate.
- Cycloaddition : Reaction with acetylene gas or trimethylsilylacetylene under reflux in toluene forms 5-(5-isoxazolyl)thiophene.
Reaction Conditions :
Cross-Coupling Strategies
Alternative routes employ Suzuki-Miyaura coupling:
- 5-Bromo-2-thiophene : Reacted with 5-isoxazolylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1).
- Conditions : 90°C, 12 hours, yielding 5-(5-isoxazolyl)thiophene.
Advantages : Higher regioselectivity (>90%) compared to cycloaddition.
Sulfonation to 5-(5-Isoxazolyl)-2-thienylsulfonyl Chloride
Sulfonation of the thiophene ring is achieved using chlorosulfonic acid:
- Procedure :
- 5-(5-Isoxazolyl)thiophene (1 eq) is added dropwise to chlorosulfonic acid (3 eq) at 0°C.
- Reaction stirred for 4 hours at room temperature.
- Quenched with ice-water, extracted with dichloromethane, and dried over MgSO₄.
- Isolation : The crude sulfonyl chloride is purified via vacuum distillation.
Key Data :
- Yield: 70–75%
- Purity (HPLC): >95%
Sulfonamide Coupling with Piperidine
The final step involves reacting the sulfonyl chloride with piperidine:
- Reaction Setup :
- 5-(5-Isoxazolyl)-2-thienylsulfonyl chloride (1 eq) in THF is added to piperidine (1.2 eq) and triethylamine (2 eq).
- Stirred at 0°C for 1 hour, then room temperature for 12 hours.
- Workup :
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.68 (d, J = 3.6 Hz, 1H, thienyl-H), 7.12 (d, J = 3.6 Hz, 1H, thienyl-H), 3.45–3.40 (m, 4H, piperidine-H), 1.65–1.55 (m, 6H, piperidine-H).
- MS (ESI) : m/z 309.1 [M+H]⁺.
Alternative Synthetic Pathways
Direct Sulfonation of Preformed Isoxazolyl-Thienyl Systems
Patents describe one-pot sulfonation-amination sequences using SO₂Cl₂ and piperidine in DMF, though yields are lower (~50%).
Solid-Phase Synthesis
Immobilized piperidine on Wang resin reacts with sulfonyl chlorides, enabling high-throughput screening. However, scalability remains challenging.
Challenges and Optimization
- Isoxazole Stability : The isoxazole ring is sensitive to strong acids. Mitigated by using milder sulfonation conditions (e.g., ClSO₃H instead of H₂SO₄).
- Sulfonyl Chloride Hydrolysis : Rapid workup and low-temperature reactions prevent hydrolysis to sulfonic acids.
- Piperidine Basicity : Excess piperidine ensures complete reaction but requires careful neutralization to avoid side products.
Industrial Scalability and Environmental Considerations
- Solvent Recovery : THF and dichloromethane are recycled via distillation, reducing waste.
- Catalyst Recycling : Pd catalysts from coupling steps are recovered using scavenger resins.
- Byproduct Management : Triethylamine hydrochloride is neutralized with NaOH for safe disposal.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway or process being targeted.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Enzyme Inhibition: The dichloro-hydroxyphenyl group in ’s compounds enhances selectivity for BChE, likely due to hydrophobic interactions with the enzyme’s peripheral anionic site . In contrast, the oxadiazole-thiol derivatives in show higher potency against AChE, attributed to the thiol group’s nucleophilic reactivity .
Antimicrobial Activity :
- Piperidine-triazole hybrids (e.g., compound 7a) exhibit moderate to strong antibacterial effects, particularly against Gram-negative strains (MIC: 0.19 µg/mL for E. coli). The triazole ring may enhance membrane permeability .
- The thienyl-isoxazolyl group in the target compound could similarly disrupt bacterial cell walls, though this requires experimental validation.
Structure-Activity Relationships (SAR)
- Piperidine-Sulfonyl Core : Essential for enzyme binding; modifications here often reduce activity.
- Heterocyclic Appendages :
- Substituent Position : Para-substitutions on aryl groups (e.g., methoxy in ) improve solubility and target affinity.
Biological Activity
Overview
1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine is a complex organic compound notable for its diverse biological activities. Its unique structure, featuring a piperidine ring linked to a sulfonyl group and an isoxazole-substituted thiophene, positions it as a valuable molecule in pharmacological research. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
- IUPAC Name : 5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole
- Molecular Weight : 298.4 g/mol
- Chemical Formula : C12H14N2O3S2
- CAS Number : 551930-57-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's sulfonyl group enhances its binding affinity and selectivity towards these targets, potentially leading to the inhibition or modulation of their activities. This interaction can result in various biological effects, such as anti-inflammatory and antibacterial actions.
Antibacterial Activity
Research indicates that compounds containing sulfonamide moieties exhibit significant antibacterial properties. In vitro studies have demonstrated that derivatives of this compound show moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for some synthesized derivatives are reported as follows:
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14±0.003 | AChE |
| 7m | 0.63±0.001 | Urease |
| 7n | 1.13±0.003 | Urease |
These results indicate that certain derivatives of the compound may have therapeutic applications in enzyme inhibition.
Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory potential of this compound. In vivo experiments have shown that it significantly reduces inflammation markers such as COX-2 and IL-1β. For instance:
| Compound ID | COX-2 Inhibition (%) | IL-1β Inhibition (%) |
|---|---|---|
| 2e | 82.5% | 89.5% |
Such findings underscore the compound's promise in treating inflammatory diseases.
Case Studies
Several studies have focused on the synthesis and biological evaluation of piperidine derivatives similar to this compound:
- Synthesis and Evaluation : Research published in Brazilian Journal of Pharmaceutical Sciences explored a series of piperidine derivatives for their antibacterial and enzyme inhibitory activities, identifying several compounds with promising profiles.
- In Silico Studies : Computational docking studies have indicated favorable interactions between the compound and target proteins involved in inflammation and infection pathways, suggesting mechanisms through which it exerts its biological effects.
- Clinical Relevance : Compounds with similar structures have been assessed in clinical settings for their efficacy against various diseases, including cancer and neurodegenerative disorders.
Q & A
Q. Design Strategy :
- Use Hammett σ constants to predict substituent effects (e.g., σpara-NO2 = 1.27 vs. σpara-OCH3 = -0.27) .
What computational tools are effective for predicting pharmacokinetic properties of this compound?
Advanced Research Question
QSAR Models :
- ADMET Predictor™: Estimates logP (optimal range: 2.5–3.5) and blood-brain barrier permeability (BBB score > 0.3 suggests CNS activity) .
- MedChem Designer™ : Simulates metabolic stability (e.g., CYP3A4-mediated oxidation of piperidine) .
Key Parameters : - Topological Polar Surface Area (TPSA) : < 90 Ų for oral bioavailability.
- Solubility : Use Abraham descriptors to optimize aqueous solubility (>50 µM) .
How can contradictory antibacterial data between Gram-positive and Gram-negative strains be analyzed?
Basic Research Question
Contradictions arise from differences in bacterial membrane permeability:
- Gram-negative : Outer membrane lipopolysaccharides hinder compound entry.
- Workflow :
- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
- Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
- Compare MIC values with structural analogs (e.g., replacing thiophene with furan improves Gram-negative activity) .
What are the best practices for characterizing piperidine ring conformation in this compound?
Basic Research Question
X-ray Crystallography : Resolves chair vs. boat conformations. Piperidine adopts a chair conformation when bulky substituents (e.g., tosyl groups) are equatorial .
Dynamic NMR : Measure coupling constants (J values) for axial/equatorial protons.
How can regioselectivity challenges in modifying the thienyl moiety be addressed?
Advanced Research Question
Thiophene’s electron-rich C2/C5 positions are prone to electrophilic substitution. Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
